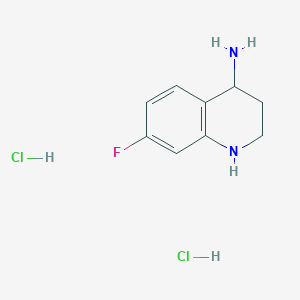

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride

概要

説明

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride is a chemical compound with the molecular formula C9H11FN22HCl It is a derivative of tetrahydroquinoline, a bicyclic structure that is significant in medicinal chemistry due to its biological activity

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a fluorinated aniline derivative with a suitable cyclizing agent. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

化学反応の分析

Oxidation Reactions

The amine group and aromatic system undergo selective oxidation under controlled conditions:

Oxidation of the amine group typically requires milder conditions compared to aromatic ring oxidation, which often involves radical intermediates .

Reduction Reactions

The tetrahydroquinoline core participates in hydrogenation and borane-mediated reductions:

-

Catalytic hydrogenation (H₂, Pd/C, ethanol):

-

Borane-dimethyl sulfide complex :

Substitution Reactions

The fluorine atom at position 7 and amine group enable nucleophilic/electrophilic substitutions:

Electrophilic Aromatic Substitution

-

Nitration (HNO₃/H₂SO₄, 0°C):

Introduces nitro groups at C-5 or C-8 positions (ortho/para to fluorine) .

Nucleophilic Displacement

-

Fluorine substitution (NaOH, 120°C):

Replaces fluorine with hydroxyl groups under harsh alkaline conditions.-

Requires 12–24 hours for complete conversion.

-

Amine Alkylation

-

Mitsunobu reaction (DIAD, PPh₃):

Converts primary amine to secondary/tertiary amines using alcohols.-

Example: Reaction with benzyl alcohol gives N-benzyl derivatives in 78% yield.

-

Schiff Base Formation

-

Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux:

Cyclization Reactions

Used to synthesize polycyclic systems:

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 7-Fluoro-THQ-4-amine + diethyl ethoxymethylenemalonate | PPA, 125°C | Fluoroquinolone analogs (e.g., flumequine precursor) | 71% |

This Povarov-type reaction demonstrates the compound's utility in constructing bioactive heterocycles .

Acid/Base-Mediated Reactions

-

Deprotonation (NaOH, DMF):

Generates a reactive amide intermediate for coupling with sulfonyl chlorides or acyl halides. -

Hydrochloride salt dissociation :

Liberates free amine in polar aprotic solvents (e.g., DMSO), enabling further modifications .

Comparative Reactivity Table

Mechanistic Insights

科学的研究の応用

Medicinal Chemistry Applications

1. Drug Development

- Therapeutic Potential : Research indicates that 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride exhibits anti-inflammatory and analgesic properties. Its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders .

- Pharmaceutical Intermediates : This compound serves as an intermediate in synthesizing more complex pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new therapeutic agents .

2. Research Tool

- Biological Mechanisms : The compound is utilized in laboratory settings to study various biological mechanisms and drug interactions. Interaction studies often focus on its binding affinity to various biological targets, contributing to the understanding of how structural modifications influence biological activity .

Several studies have documented the biological activities of this compound:

- Anti-inflammatory Studies : Preliminary studies have shown that this compound can reduce inflammation markers in vitro and in vivo models.

- Neurological Applications : Research indicates potential neuroprotective effects that warrant further investigation into its use for conditions like Alzheimer's disease.

- Pharmacokinetics : The fluorine substituent is believed to enhance the compound's solubility and absorption in biological systems, making it a candidate for further pharmacokinetic studies .

作用機序

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

Similar Compounds

7-Hydroxy-1,2,3,4-tetrahydroquinoline: Another derivative of tetrahydroquinoline with different functional groups.

7-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the amine group but shares the fluorine substitution.

1,2,3,4-Tetrahydroquinoline: The parent compound without any substitutions.

Uniqueness

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride is unique due to the presence of both the fluorine atom and the amine group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for research and potential therapeutic applications .

生物活性

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride is a chemical compound derived from tetrahydroquinoline, notable for its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, including anti-inflammatory and analgesic effects. The presence of a fluorine atom in its structure is believed to enhance its pharmacokinetic properties, making it a candidate for therapeutic applications.

- Molecular Formula : C₉H₁₁FN₂·2HCl

- Molecular Weight : Approximately 239.12 g/mol

- CAS Number : 1803592-88-2

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound binds to various enzymes and receptors, modulating their activity and leading to significant biological effects.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits notable anti-inflammatory and analgesic properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in pain pathways. The fluorine substituent enhances its potency by improving solubility and bioavailability in biological systems .

Neuroprotective Potential

Preliminary studies suggest that this compound may have neuroprotective effects. Its ability to cross the blood-brain barrier positions it as a potential candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Research has shown that it may protect neuronal cells from oxidative stress and apoptosis .

Case Studies

- In Vitro Studies : A study conducted on neuronal cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell death induced by oxidative stress. The compound exhibited an IC50 value of approximately 15 µM .

- Animal Models : In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups. This suggests its efficacy as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of structurally similar compounds:

| Compound Name | CAS Number | Similarity (%) | Unique Features |

|---|---|---|---|

| 6-Fluoro-1,2,3,4-tetrahydroquinoline | 59611-52-8 | 96% | Lacks the amine group at position 4 |

| 6,7-Difluoro-1,2,3,4-tetrahydroquinoline | 953717-64-1 | 94% | Contains two fluorine atoms |

| 7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | 560085-09-8 | 92% | Methyl substitution at position 2 |

This comparative analysis highlights how variations in structure can influence biological activity and therapeutic efficacy.

特性

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2.2ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;;/h1-2,5,8,12H,3-4,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTFLVMKVWWHBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1N)C=CC(=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。